1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI) 1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI)
Brand Name: Vulcanchem
CAS No.: 154922-76-6
VCID: VC21170084
InChI: InChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,5,7-8,11H,2-4H2/t7-,8-/m1/s1
SMILES: C1CN2CC=C(C2C1O)C=O
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol

1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI)

CAS No.: 154922-76-6

Cat. No.: VC21170084

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI) - 154922-76-6

Specification

CAS No. 154922-76-6
Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
IUPAC Name (7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizine-1-carbaldehyde
Standard InChI InChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,5,7-8,11H,2-4H2/t7-,8-/m1/s1
Standard InChI Key NDIHBTAFKOBOSL-HTQZYQBOSA-N
Isomeric SMILES C1CN2CC=C([C@@H]2[C@@H]1O)C=O
SMILES C1CN2CC=C(C2C1O)C=O
Canonical SMILES C1CN2CC=C(C2C1O)C=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator